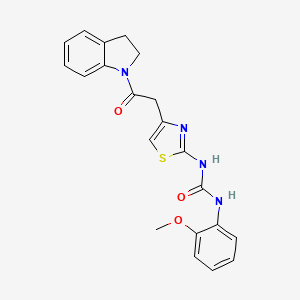
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea represents a novel class of synthetic organic compounds characterized by a unique combination of an indoline moiety, a thiazole ring, and a urea functional group. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The molecular formula of the compound is C18H18N4O2S, with a molecular weight of approximately 370.43 g/mol. The structure consists of:
- Indoline moiety : Known for its role in various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Urea functional group : Implicated in enzyme inhibition mechanisms.
Anticancer Properties
Research indicates that compounds containing indole and thiazole derivatives are promising candidates for anticancer agents. Studies have shown that This compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cell proliferation by halting the cell cycle at critical checkpoints.
Case Study : In vitro studies on breast cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against breast cancer.
Antimicrobial Activity
The thiazole component of the compound has been linked to antimicrobial properties. Preliminary studies indicate that it displays activity against several pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
| Microorganism Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Weak |
Enzyme Inhibition
The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling pathways.
The interaction with AChE involves binding to the active site, preventing the breakdown of acetylcholine. This inhibition can lead to enhanced synaptic transmission, potentially benefiting conditions like Alzheimer's disease.
Comparative Analysis
A comparative analysis with other related compounds highlights the unique activity profile of This compound :
| Compound Name | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| Target Compound | High | Strong | High |
Propiedades
IUPAC Name |
1-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-18-9-5-3-7-16(18)23-20(27)24-21-22-15(13-29-21)12-19(26)25-11-10-14-6-2-4-8-17(14)25/h2-9,13H,10-12H2,1H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDRIQRHKCPUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













